

An In-Depth Technical Guide to 7-Chloro-2-vinylquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloro-2-vinylquinoline

Cat. No.: B065175

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Core Compound Specifications

Molecular Formula: $C_{11}H_8ClN$

Molecular Weight: 189.64 g/mol [\[1\]](#)

This guide provides a comprehensive overview of **7-Chloro-2-vinylquinoline**, a quinoline derivative with potential applications in medicinal chemistry. The following sections detail its synthesis, biological activities, and proposed mechanisms of action based on current scientific literature.

Physicochemical Data

Property	Value	Source
Molecular Formula	$C_{11}H_8ClN$	PubChem
Molecular Weight	189.64 g/mol	PubChem [1]
CAS Number	177748-00-4	PubChem [1]
IUPAC Name	7-chloro-2-ethenylquinoline	PubChem

Synthesis and Experimental Protocols

The primary route for the synthesis of **7-Chloro-2-vinylquinoline** involves the conversion of the corresponding 2-methylquinoline derivative, 7-chloro-2-methylquinoline (also known as 7-chloroquinaldine). A general method involves the reaction of 7-chloro-2-methylquinoline with formaldehyde.

Experimental Protocol: Synthesis from 7-Chloro-2-methylquinoline

This protocol is adapted from a general procedure for the synthesis of 2-vinylquinoline compounds.

Materials:

- 7-chloro-2-methylquinoline
- 37% Formaldehyde solution
- Triethylamine
- 95% Ethanol
- Diethylamine hydrochloride
- Water
- Ethyl acetate
- Petroleum ether
- Saturated sodium chloride solution

Procedure:

- Combine 8.9 g (0.05 mol) of 7-chloro-2-methylquinoline, 5.27 mL (0.065 mol) of 37% formaldehyde solution, 0.4 mL of triethylamine, and 8 mL of 95% ethanol in a reaction vessel.
- Stir and heat the mixture to 60°C until all solids are dissolved.

- Prepare a mixed solution of 3 mL of ethanol, 3 mL of water, and 6.175 g (0.065 mol) of diethylamine hydrochloride.
- Slowly add the mixed solution dropwise to the reaction mixture and heat to reflux.
- Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete after 5 hours, indicated by the absence of the starting material.
- Upon completion, remove the solvent under reduced pressure.
- Add 100 mL of water and extract the product with ethyl acetate (3 x 60 mL).
- Combine the organic phases and wash with a saturated sodium chloride solution.
- Dry the organic phase and remove the solvent under reduced pressure.
- Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield **7-Chloro-2-vinylquinoline** as a grey crystalline solid (yield: 67.1%).^[2]

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.^{[3][4]} While specific biological data for **7-Chloro-2-vinylquinoline** is limited in publicly available literature, the activities of its derivatives provide strong indications of its potential therapeutic applications.

Antifungal and Antibacterial Activity of Derivatives

Derivatives of **7-Chloro-2-vinylquinoline** have demonstrated notable in vitro activity against various fungal and bacterial strains. The following table summarizes the activity of N-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)benzylidene)aniline derivatives.

Compound ID	Target Organism	Activity Metric	Value	Reference
5j	Candida albicans (Biofilm)	IC ₅₀	51.2 µM	--INVALID-LINK--
5a	Candida albicans (Biofilm)	IC ₅₀	66.2 µM	--INVALID-LINK--
Fluconazole (Standard)	Candida albicans (Biofilm)	IC ₅₀	40.0 µM	--INVALID-LINK--
5a	Candida albicans	MIC	94.2 µg/mL	--INVALID-LINK--
5f	Candida albicans	MIC	98.8 µg/mL	--INVALID-LINK--
Fluconazole (Standard)	Candida albicans	MIC	50.0 µg/mL	--INVALID-LINK--
All derivatives (except 5g)	Bacillus subtilis	Antibacterial Activity	More active than Ciprofloxacin	--INVALID-LINK--

Proposed Mechanism of Antifungal Action

The precise mechanism of action for **7-Chloro-2-vinylquinoline** has not been fully elucidated. However, based on studies of related quinoline derivatives, a likely antifungal mechanism involves the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[5]

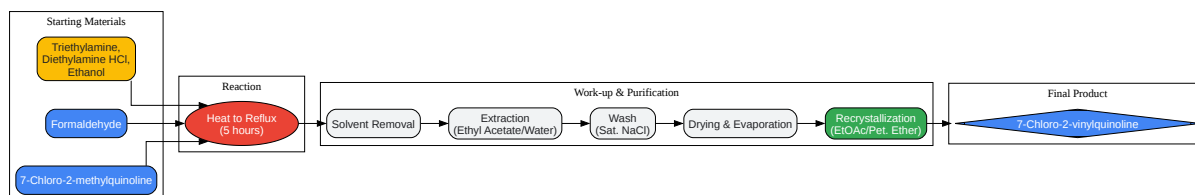
Several enzymes in the ergosterol biosynthesis pathway are known targets for antifungal drugs.[6] It is hypothesized that quinoline derivatives, including **7-Chloro-2-vinylquinoline**, may inhibit key enzymes in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[7][8]

Another potential mechanism, particularly for biofilm inhibition, is the targeting of fungal-specific proteins like agglutinin-like proteins (ALs). Molecular docking studies on derivatives of **7-**

Chloro-2-vinylquinoline suggest an inhibitory role against these proteins, which are crucial for fungal adhesion and biofilm formation.

Visualizations

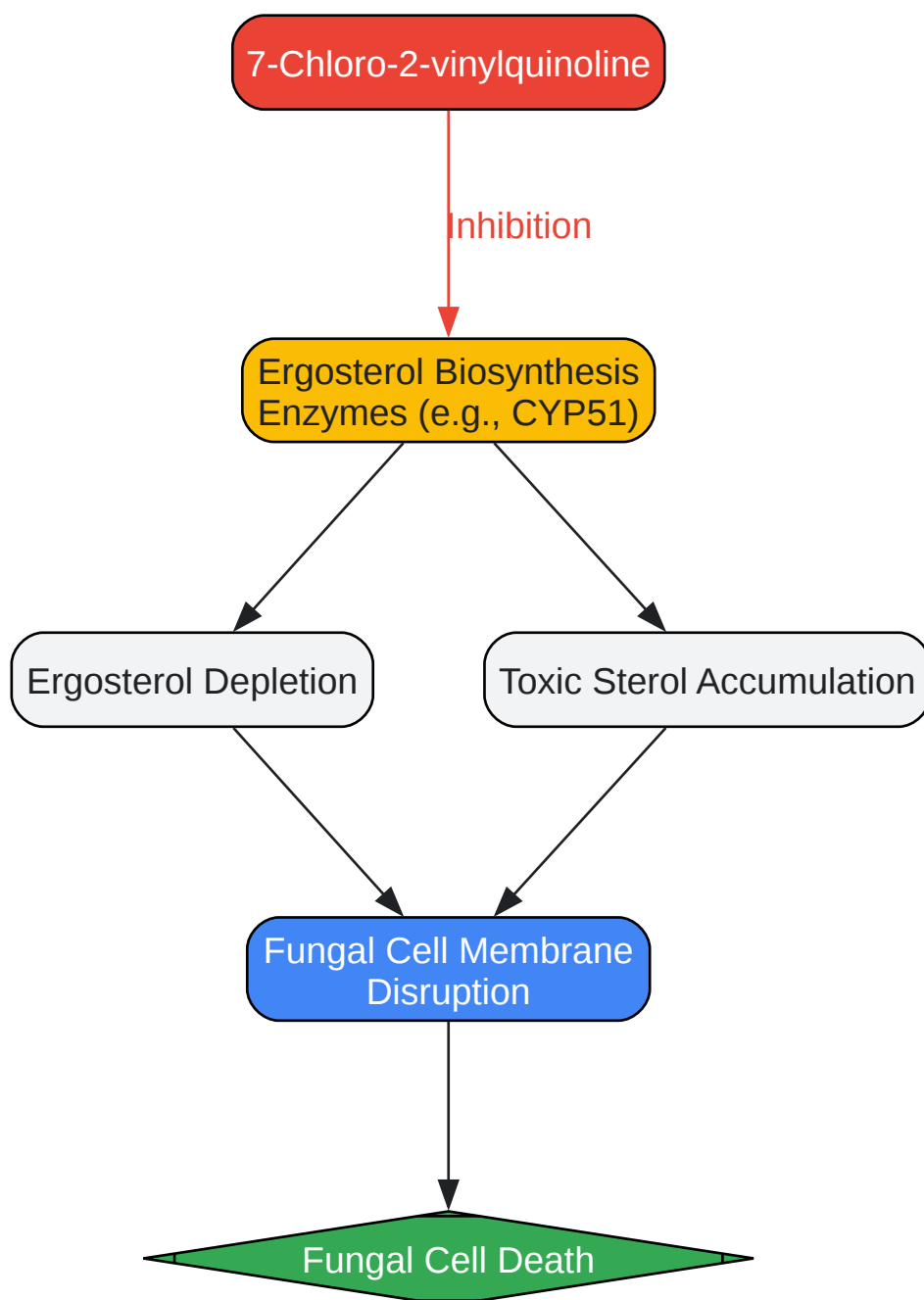
Synthesis Workflow



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Caption: General workflow for the synthesis of **7-Chloro-2-vinylquinoline**.

Proposed Antifungal Signaling Pathway



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Caption: Proposed mechanism of antifungal action via ergosterol biosynthesis inhibition.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Chloro-2-vinylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065175#7-chloro-2-vinylquinoline-molecular-weight-and-formula]

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